(3Z)-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a thiazolidinylidene moiety, and an indolone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the fluorophenyl group through a series of condensation reactions. The final step involves the formation of the indolone core under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain proteins or enzymes, while the thiazolidinone and indolone moieties contribute to the compound’s overall activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(2Z,5Z)-2-[(4-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of 3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1,5-DIMETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its fluorophenyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- counterparts. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H14FN3O2S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5Z)-5-(1,5-dimethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14FN3O2S/c1-10-3-8-14-13(9-10)15(18(25)23(14)2)16-17(24)22-19(26-16)21-12-6-4-11(20)5-7-12/h3-9H,1-2H3,(H,21,22,24)/b16-15- |
InChI Key |
GFPPYEULFMVOQM-NXVVXOECSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C |
Origin of Product |
United States |
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